molecular formula C20H10N4O4 B3124191 2,6-Dipyridin-3-ylpyrrolo[3,4-f]isoindole-1,3,5,7-tetrone CAS No. 31663-82-8

2,6-Dipyridin-3-ylpyrrolo[3,4-f]isoindole-1,3,5,7-tetrone

Cat. No.: B3124191
CAS No.: 31663-82-8
M. Wt: 370.3 g/mol
InChI Key: DAXBJUJEAWJMAZ-UHFFFAOYSA-N
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Description

2,6-Dipyridin-3-ylpyrrolo[3,4-f]isoindole-1,3,5,7-tetrone is a fascinating chemical compound with a unique structure that offers diverse applications in scientific research. This compound is known for its potential in catalysis and material science, making it a valuable asset for innovative studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dipyridin-3-ylpyrrolo[3,4-f]isoindole-1,3,5,7-tetrone typically involves the reaction of pyrrolo[3,4-f]isoindole-1,3,5,7-tetrone with pyridine derivatives under specific conditions. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the coupling reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization and characterization using techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2,6-Dipyridin-3-ylpyrrolo[3,4-f]isoindole-1,3,5,7-tetrone undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield pyrrolo[3,4-f]isoindole derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of reduced pyrrolo[3,4-f]isoindole derivatives .

Scientific Research Applications

2,6-Dipyridin-3-ylpyrrolo[3,4-f]isoindole-1,3,5,7-tetrone has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2,6-Dipyridin-3-ylpyrrolo[3,4-f]isoindole-1,3,5,7-tetrone involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-Dipyridin-3-ylpyrrolo[3,4-f]isoindole-1,3,5,7-tetrone is unique due to its pyridinyl groups, which confer specific electronic and steric properties that can influence its reactivity and interactions with other molecules. This makes it particularly valuable in applications where these properties are advantageous, such as in catalysis and material science .

Properties

IUPAC Name

2,6-dipyridin-3-ylpyrrolo[3,4-f]isoindole-1,3,5,7-tetrone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H10N4O4/c25-17-13-7-15-16(20(28)24(19(15)27)12-4-2-6-22-10-12)8-14(13)18(26)23(17)11-3-1-5-21-9-11/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAXBJUJEAWJMAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)N2C(=O)C3=CC4=C(C=C3C2=O)C(=O)N(C4=O)C5=CN=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H10N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,6-Dipyridin-3-ylpyrrolo[3,4-f]isoindole-1,3,5,7-tetrone
Reactant of Route 2
2,6-Dipyridin-3-ylpyrrolo[3,4-f]isoindole-1,3,5,7-tetrone
Reactant of Route 3
2,6-Dipyridin-3-ylpyrrolo[3,4-f]isoindole-1,3,5,7-tetrone
Reactant of Route 4
2,6-Dipyridin-3-ylpyrrolo[3,4-f]isoindole-1,3,5,7-tetrone
Reactant of Route 5
2,6-Dipyridin-3-ylpyrrolo[3,4-f]isoindole-1,3,5,7-tetrone
Reactant of Route 6
2,6-Dipyridin-3-ylpyrrolo[3,4-f]isoindole-1,3,5,7-tetrone

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